REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:23])([CH3:22])[O:6][CH2:7][CH2:8][CH2:9][O:10][N:11]1C(=O)C2C(=CC=CC=2)C1=O)([CH3:4])([CH3:3])[CH3:2].CNN>ClCCl>[C:1]([Si:5]([CH3:22])([CH3:23])[O:6][CH2:7][CH2:8][CH2:9][O:10][NH2:11])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
2-[3-(tert-butyl-dimethyl-silanyloxy)-propoxy]-isoindole-1,3-dione
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCCCON1C(C2=CC=CC=C2C1=O)=O)(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
methylhydrazine
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ether
|
Type
|
CUSTOM
|
Details
|
refrigerated (4° C.) overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resultant crytalline material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OCCCON)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.95 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |